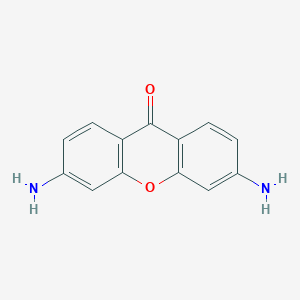

3,6-diamino-9H-xanthen-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Diamino-9H-xanthen-9-one is a chemical compound with the molecular formula C13H10N2O2 . Its average mass is 226.231 Da and its mono-isotopic mass is 226.074234 Da . It is also known by other names such as 3,6-Diamino-9H-xanthen-9-on in German, 3,6-Diamino-9H-xanthén-9-one in French, and 9H-Xanthen-9-one, 3,6-diamino- in ACD/Index Name .

Molecular Structure Analysis

The molecular structure of 3,6-diamino-9H-xanthen-9-one is based on the xanthen-9-one scaffold . Xanthones are oxygen-containing heterocycles, and their core can accommodate a vast variety of substituents at different positions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-diamino-9H-xanthen-9-one include a molecular formula of C13H10N2O2, an average mass of 226.231 Da, and a mono-isotopic mass of 226.074234 Da . Unfortunately, specific information about its melting point, boiling point, and density was not available .科学的研究の応用

Counteracting Oxidative Stress

Xanthones, including 3,6-diamino-9H-xanthen-9-one, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This is particularly important in the context of inflammation, where oxidative stress can cause significant cellular damage .

Anti-inflammatory Activities

The unique 9H-xanthen-9-one scaffold of xanthones, including 3,6-diamino-9H-xanthen-9-one, has been associated with a wide range of medical applications, including anti-inflammatory activities . This is due to the ability of the xanthone core to accommodate a vast variety of substituents at different positions .

Antibacterial Potential

Symmetrical twin-drug 3,6-diaminoxanthones have shown promising antibacterial potential . They have been synthesized and tested for their in vitro antimicrobial properties against a range of pathogenic strains .

Inhibition of Efflux Pumps

The 3,6-disubstituted xanthone derivatives, including 3,6-diamino-9H-xanthen-9-one, have been found to inhibit the activity of efflux pumps . This is particularly important in the context of antibiotic resistance, where efflux pumps play a key role .

Biofilm Formation Inhibition

The synthesized 3,6-disubstituted xanthone derivatives have also been tested for their efficacy in inhibiting biofilm formation . Biofilms are a major concern in medical and industrial settings due to their resistance to antimicrobial agents .

Quorum-Sensing Inhibition

The 3,6-disubstituted xanthone derivatives have been evaluated for their ability to inhibit quorum-sensing . Quorum-sensing is a communication system that controls gene expression in response to cell density and often regulates virulence factor production in many pathogenic bacteria .

Synthesis of Fluorescein Derivatives

3,6-Dimethoxy-9H-xanthen-9-one, a derivative of 3,6-diamino-9H-xanthen-9-one, has been used in the synthesis of fluorescein derivatives . Fluorescein derivatives have various applications in biological research and medical diagnostics .

Anticancer and Acetylcholinesterase Inhibitory Activities

3,6-Dimethoxy-9H-xanthen-9-one has also been used in the synthesis of compounds with anticancer or acetylcholinesterase inhibitory activities . These activities are crucial in the development of new therapeutic agents for cancer and neurodegenerative diseases .

作用機序

The mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes . Some xanthones have demonstrated anti-inflammatory and antioxidant effects by in vitro and in vivo modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway .

将来の方向性

Xanthones, including 3,6-diamino-9H-xanthen-9-one, have shown promising biological activities, leading to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones . Further investigations are needed to fully disclose the mechanism of action of xanthones and their derivatives and to improve their potential clinical outcomes .

特性

IUPAC Name |

3,6-diaminoxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYCVSAOMJBWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)

![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)

![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)

![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)

![2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2872209.png)